1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2,4-Dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and three methyl groups on the pyrazole ring, making it a unique and potentially useful chemical in various fields.
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,4-dichlorobenzaldehyde, 3-methylacetophenone, and hydrazine hydrate.
Condensation Reaction: The first step involves the condensation of 2,4-dichlorobenzaldehyde with 3-methylacetophenone in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Cyclization: The chalcone is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. This reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with nucleophiles such as amines or thiols to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
1-(2,4-Dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pyrazole derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may be used in assays to investigate its effects on specific biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, or anticancer agent. Research is ongoing to determine its efficacy and safety in various medical conditions.
Industry: In the industrial sector, the compound may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole: This compound lacks the additional methyl groups on the phenyl rings, which may affect its chemical reactivity and biological activity.
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol: This compound contains a triazole ring instead of a pyrazole ring, which may confer different biological properties and applications.
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazole: This compound has fewer methyl groups on the pyrazole ring, which may influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H20Cl2N2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20Cl2N2/c1-15-6-4-8-18(12-15)23-17(3)24(19-9-5-7-16(2)13-19)28(27-23)22-11-10-20(25)14-21(22)26/h4-14H,1-3H3 |
InChI Key |
DBOMLJXIOAIWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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